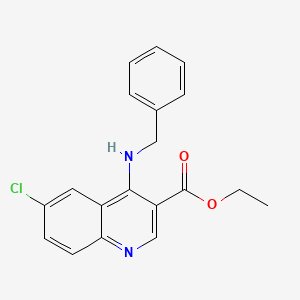

Ethyl 4-(benzylamino)-6-chloroquinoline-3-carboxylate

描述

Ethyl 4-(benzylamino)-6-chloroquinoline-3-carboxylate (CAS: 955283-33-7) is a quinoline derivative with a benzylamino substituent at position 4, a chlorine atom at position 6, and an ethyl carboxylate group at position 3. The chlorine atom at position 6 likely influences electronic properties and lipophilicity, while the ethyl carboxylate group contributes to solubility and metabolic stability .

属性

IUPAC Name |

ethyl 4-(benzylamino)-6-chloroquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2O2/c1-2-24-19(23)16-12-21-17-9-8-14(20)10-15(17)18(16)22-11-13-6-4-3-5-7-13/h3-10,12H,2,11H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUVNQXGFDOLXFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=CC(=CC2=C1NCC3=CC=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(benzylamino)-6-chloroquinoline-3-carboxylate typically involves a multi-step process One common method starts with the preparation of 6-chloroquinoline-3-carboxylic acid, which is then esterified to form the ethyl esterThe reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

化学反应分析

Types of Reactions

Ethyl 4-(benzylamino)-6-chloroquinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

Substitution: Benzylamine in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of quinoline N-oxide derivatives.

Reduction: Formation of reduced quinoline derivatives.

Substitution: Introduction of various functional groups leading to substituted quinoline derivatives.

科学研究应用

Pharmaceutical Development

Ethyl 4-(benzylamino)-6-chloroquinoline-3-carboxylate has been identified as a promising lead compound in drug development. Its quinoline core is recognized for its role in targeting various diseases, particularly malaria and cancer. The compound's unique functional groups may enhance its pharmacological properties, making it a candidate for further investigation in the development of new therapeutic agents.

Potential Therapeutic Uses

- Antimicrobial Activity : Compounds similar to this compound have shown antimicrobial properties, suggesting potential applications in treating infections caused by bacteria and fungi.

- Anticancer Properties : Research indicates that quinoline derivatives can inhibit cancer cell proliferation. This compound may exhibit similar effects, warranting studies on its efficacy against various cancer cell lines .

Biological Research

The compound's biological activity is an area of active research. Studies have focused on understanding its mechanism of action, interactions with biological targets, and overall safety profile.

- In Vitro Testing : Preliminary studies involving cell lines have been conducted to assess the compound's cytotoxicity and selectivity against cancer cells. These studies are crucial for determining the therapeutic index of the compound.

- Mechanism of Action : Investigations into how this compound interacts with specific enzymes or receptors can provide insights into its potential as a drug candidate .

Synthetic Chemistry Applications

The synthesis of this compound involves several key steps that can be optimized for higher yields and efficiency. Its synthesis often serves as a model for developing other related compounds.

Case Studies

Several case studies have documented the effectiveness of quinoline derivatives, including this compound, in various biological assays.

Example Case Study

A study investigating the anticancer properties of quinoline derivatives demonstrated that compounds with similar structures exhibited significant inhibition of tumor growth in xenograft models. This compound was included in these studies due to its structural similarities, showing promising results that justify further exploration .

作用机制

The mechanism of action of Ethyl 4-(benzylamino)-6-chloroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in the replication of viruses or the proliferation of cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context .

相似化合物的比较

Comparison with Structural Analogues

Structural Similarity and Substituent Analysis

The compound’s structural analogues differ primarily in substituents at positions 4, 6, and 3. Key examples include:

*Similarity scores from (Tanimoto coefficient based on structural fingerprints).

Key Observations:

Substituent Impact on Lipophilicity: The benzylamino group in the parent compound increases lipophilicity compared to analogues with smaller substituents (e.g., hydroxyethylamino in CAS 371128-26-6) . Halogen substitution at position 6 (Cl, Br, I) enhances electronegativity and may improve membrane permeability .

Hydrogen-Bonding Potential: The benzylamino group provides a secondary amine capable of hydrogen bonding, unlike the oxo group in Ethyl 6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate .

Steric Effects: Bulky substituents (e.g., benzylamino) may hinder binding to compact active sites compared to smaller groups like methyl or hydroxyethyl .

Physicochemical and Pharmacological Implications

- Solubility : The ethyl carboxylate group enhances aqueous solubility across all analogues. However, halogenated derivatives (e.g., bromo, iodo) may exhibit lower solubility due to increased molecular weight and hydrophobicity .

- For example, pyrrolopyrimidine derivatives like PP-13 () show cytotoxic effects, suggesting that quinoline analogues with optimized substituents may share similar mechanisms . The absence of a benzylamino group in Ethyl 4-chloroquinoline-3-carboxylate (CAS 13720-94-0) likely reduces target affinity compared to the parent compound .

生物活性

Ethyl 4-(benzylamino)-6-chloroquinoline-3-carboxylate is a synthetic compound belonging to the quinoline family, which has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula: C16H16ClN2O2

- Molecular Weight: 304.76 g/mol

This compound features a quinoline core substituted with a benzylamino group and a chloro group, which are critical for its biological activity.

This compound exhibits several mechanisms of action that contribute to its biological effects:

- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially disrupting cellular processes and leading to therapeutic effects.

- Receptor Binding: It may interact with various receptors on cell membranes, modulating signaling pathways critical for cellular function.

- DNA/RNA Interaction: There is evidence suggesting that this compound can intercalate into DNA or RNA, affecting gene expression and protein synthesis.

Antimicrobial Activity

Research has indicated that this compound possesses antimicrobial properties. A study evaluated its efficacy against various bacterial strains, demonstrating significant inhibitory effects. The minimum inhibitory concentration (MIC) values were found to be comparable to established antibiotics, highlighting its potential as an antimicrobial agent .

Anticancer Properties

The compound has also been investigated for its anticancer activity. In vitro studies have shown that it induces apoptosis in cancer cell lines, particularly those resistant to conventional therapies. The mechanism involves the activation of caspases and the modulation of pro-apoptotic and anti-apoptotic proteins .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (breast cancer) | 12.5 | Apoptosis induction |

| HeLa (cervical cancer) | 10.2 | Caspase activation |

| A549 (lung cancer) | 15.0 | Cell cycle arrest |

Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory properties in various models. It inhibits the production of pro-inflammatory cytokines and reduces inflammation markers in animal models of arthritis and colitis .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

- Antimicrobial Study : A study published in a peer-reviewed journal reported that the compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, with MIC values ranging from 4 to 32 µg/mL depending on the strain tested .

- Cancer Cell Line Evaluation : In a comparative study assessing various quinoline derivatives, this compound was found to be one of the most effective compounds against resistant cancer cell lines, showing IC50 values lower than many existing chemotherapeutics .

- Inflammation Model : In an animal model of induced inflammation, treatment with this compound resulted in a significant reduction in paw edema and histological signs of inflammation compared to control groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。